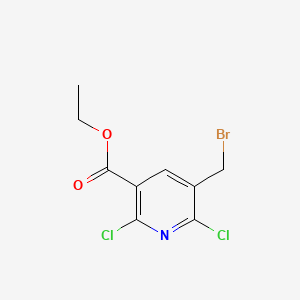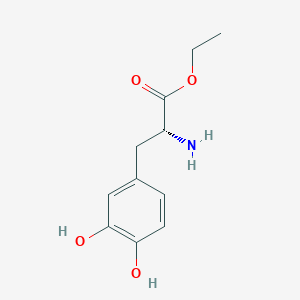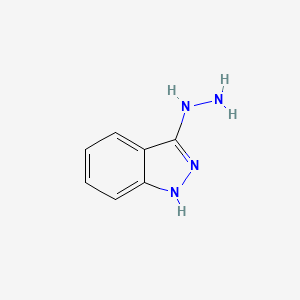
3-Hydrazinoindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-hydrazinyl-1H-indazole consists of an indazole core with a hydrazine group attached at the third position. This unique structure imparts significant chemical reactivity and biological activity to the compound.
Synthetic Routes and Reaction Conditions:
Transition Metal-Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of ortho-substituted benzylidenehydrazines using hydrazine as a reducing agent.
Metal-Free Reactions: Some methods avoid the use of metals altogether, employing reagents like montmorillonite K-10 under an oxygen atmosphere to achieve the desired cyclization.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these synthetic routes.
Types of Reactions:
Oxidation: 3-Hydrazinyl-1H-indazole can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinyl-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-hydrazinyl-1H-indazole involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt critical biological processes, such as cell division and DNA replication, contributing to its anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: Lacks the hydrazine group, resulting in different chemical reactivity and biological activity.
2H-Indazole: Another tautomeric form with distinct properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness: 3-Hydrazinyl-1H-indazole is unique due to the presence of the hydrazine group at the third position, which imparts specific chemical reactivity and enhances its biological activity compared to other indazole derivatives .
Eigenschaften
CAS-Nummer |
89852-84-6 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
1H-indazol-3-ylhydrazine |
InChI |
InChI=1S/C7H8N4/c8-9-7-5-3-1-2-4-6(5)10-11-7/h1-4H,8H2,(H2,9,10,11) |
InChI-Schlüssel |
GKZJNLBPXMVEFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


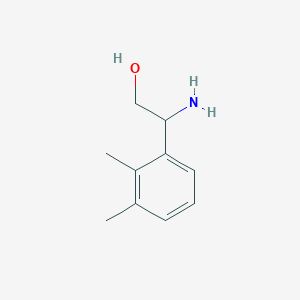
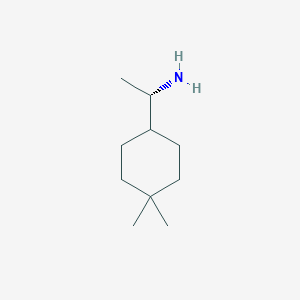
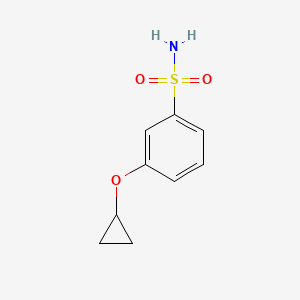

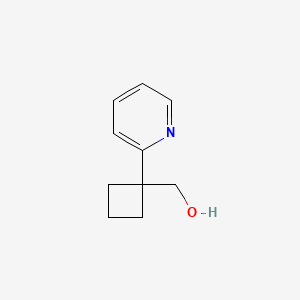
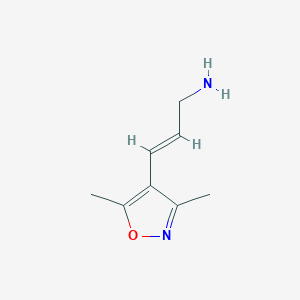
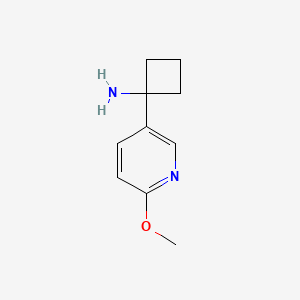
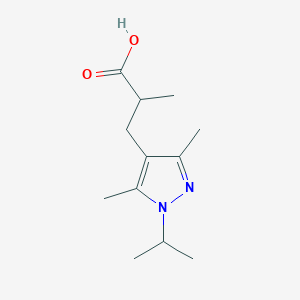
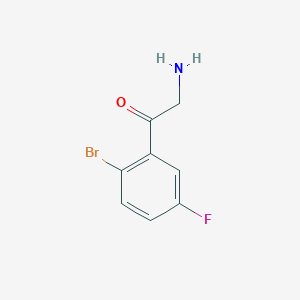
![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
